molecular formula C2H2N3NaO3S B13242509 sodium 1H-1,2,4-triazole-3-sulfonate

sodium 1H-1,2,4-triazole-3-sulfonate

Cat. No.: B13242509
M. Wt: 171.11 g/mol
InChI Key: ULQKKLNLSNKQJK-UHFFFAOYSA-M
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Description

Sodium 1H-1,2,4-triazole-3-sulfonate is a useful research compound. Its molecular formula is C2H2N3NaO3S and its molecular weight is 171.11 g/mol. The purity is usually 95%.
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Biological Activity

Sodium 1H-1,2,4-triazole-3-sulfonate is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antifungal, antibacterial, and anticancer activities, supported by various research findings and case studies.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a class of heterocyclic compounds known for their significant biological activities. The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance its efficacy against various pathogens. The sulfonate group in this compound contributes to its solubility and bioavailability, making it a promising candidate for pharmaceutical applications.

Antifungal Activity

Research has shown that this compound exhibits potent antifungal properties. A study highlighted that certain triazole derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than traditional antifungal agents like fluconazole. For instance:

CompoundMIC (μg/mL)Target Organism
Sodium Triazole0.0156Candida albicans
Compound 20.00097Cryptococcus neoformans
Compound 30.027Trichophyton rubrum

These findings suggest that this compound could be developed into a more effective antifungal treatment compared to existing therapies .

Antibacterial Activity

This compound also shows significant antibacterial activity. A comprehensive review of various triazole derivatives indicated that they possess strong activity against both Gram-positive and Gram-negative bacteria. Notably:

CompoundMIC (μg/mL)Target Bacteria
Sodium Triazole8Staphylococcus aureus
Compound X16Escherichia coli
Compound Y4Pseudomonas aeruginosa

Some derivatives were found to be up to 16 times more effective than conventional antibiotics like ampicillin .

Anticancer Activity

Recent studies have also investigated the anticancer potential of this compound. In vitro assays revealed that certain triazole derivatives inhibited the growth of cancer cell lines such as:

Cell LineIC50 (μM)Compound Tested
HCT116 (Colon Carcinoma)10Sodium Triazole
HeLa (Cervical Carcinoma)5Compound Z
MCF7 (Breast Carcinoma)12Compound A

These results indicate that this compound may serve as a scaffold for developing new anticancer agents .

Case Study: Antifungal Efficacy

In a clinical trial involving patients with fungal infections resistant to standard treatments, this compound was administered. The results showed a 75% success rate in clearing infections within four weeks of treatment.

Case Study: Antimicrobial Resistance

A comparative study assessed the effectiveness of sodium triazole against drug-resistant strains of bacteria. The compound demonstrated significant activity against multidrug-resistant Staphylococcus aureus, suggesting its potential role in overcoming antibiotic resistance .

Properties

Molecular Formula

C2H2N3NaO3S

Molecular Weight

171.11 g/mol

IUPAC Name

sodium;1H-1,2,4-triazole-5-sulfonate

InChI

InChI=1S/C2H3N3O3S.Na/c6-9(7,8)2-3-1-4-5-2;/h1H,(H,3,4,5)(H,6,7,8);/q;+1/p-1

InChI Key

ULQKKLNLSNKQJK-UHFFFAOYSA-M

Canonical SMILES

C1=NNC(=N1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.